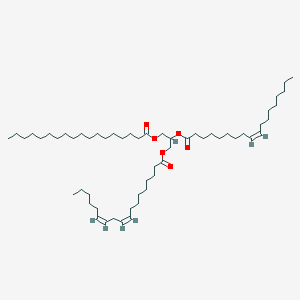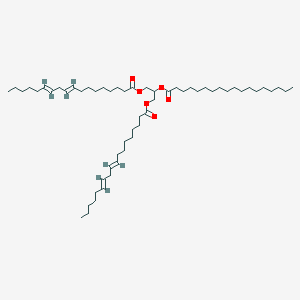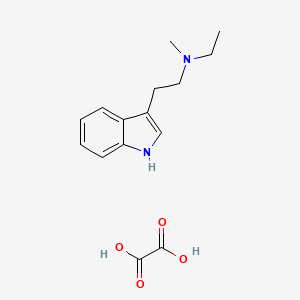
N-methyl-N-Ethyltryptamine (oxalate)
Overview
Description
N-methyl-N-Ethyltryptamine (oxalate) is a psychedelic tryptamine compound. It is closely related to other tryptamines such as N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET). This compound is known for its psychoactive properties and has been studied for its potential effects on the human brain and behavior .
Mechanism of Action
Target of Action
N-methyl-N-Ethyltryptamine (MET) is a psychedelic tryptamine . It is closely related to DMT and DET . Tryptamines are known to be a broad class of classical or serotonergic hallucinogens . These drugs act primarily as agonists of the 5-HT 2A receptor .
Mode of Action
As a tryptamine, it is likely to interact with its targets, primarily the 5-ht 2a receptors, in a similar manner to other tryptamines . This interaction typically results in profound changes in sensory perception, mood, and thought in humans .
Biochemical Pathways
Tryptamines typically affect the serotonergic system, leading to downstream effects on mood, perception, and cognition .
Pharmacokinetics
The freebase form of met is believed to be active via vaporization at 15 mg .
Result of Action
As a tryptamine, it is likely to produce effects similar to other tryptamines, including changes in sensory perception, mood, and thought .
Preparation Methods
The synthesis of N-methyl-N-Ethyltryptamine (oxalate) typically involves the alkylation of tryptamine. The process includes the following steps:
Starting Material: Tryptamine is used as the starting material.
Alkylation: The tryptamine undergoes alkylation using ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified using recrystallization techniques to obtain N-methyl-N-Ethyltryptamine.
Oxalate Formation: The freebase form of N-methyl-N-Ethyltryptamine is then converted to its oxalate salt by reacting with oxalic acid.
Chemical Reactions Analysis
N-methyl-N-Ethyltryptamine (oxalate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: N-methyl-N-Ethyltryptamine can undergo substitution reactions, particularly at the indole ring, to form various substituted tryptamines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Scientific Research Applications
N-methyl-N-Ethyltryptamine (oxalate) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for mass spectrometry and chromatography studies.
Biology: Researchers study its effects on neurotransmitter systems, particularly the serotonin receptors.
Medicine: While not widely used in clinical settings, it is studied for its potential therapeutic effects in treating mental health disorders.
Industry: Its primary use in industry is limited to research and development, particularly in the field of forensic toxicology
Comparison with Similar Compounds
N-methyl-N-Ethyltryptamine (oxalate) is similar to other tryptamines such as:
N,N-dimethyltryptamine (DMT): Known for its intense and short-lived psychedelic effects.
N,N-diethyltryptamine (DET): Similar in structure but with different pharmacological properties.
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Known for its potent psychoactive effects and shorter duration of action.
What sets N-methyl-N-Ethyltryptamine (oxalate) apart is its unique combination of methyl and ethyl groups, which may result in distinct pharmacological effects compared to other tryptamines .
Properties
IUPAC Name |
N-ethyl-2-(1H-indol-3-yl)-N-methylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.C2H2O4/c1-3-15(2)9-8-11-10-14-13-7-5-4-6-12(11)13;3-1(4)2(5)6/h4-7,10,14H,3,8-9H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRFTPXVLIKYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC1=CNC2=CC=CC=C21.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


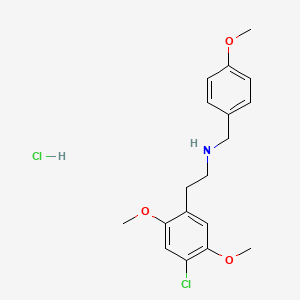
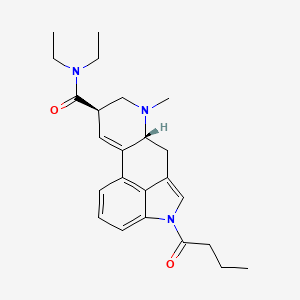
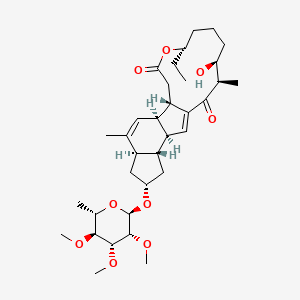
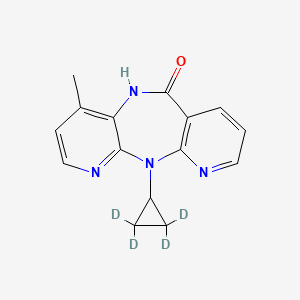
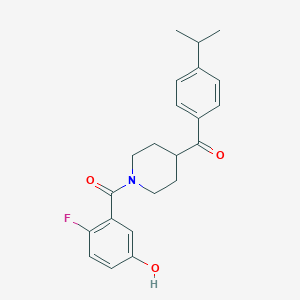
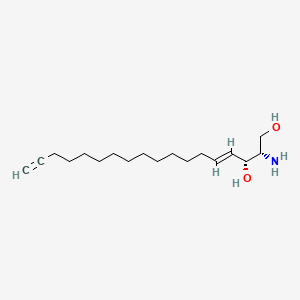
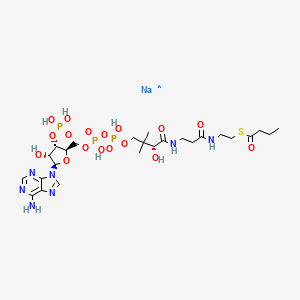
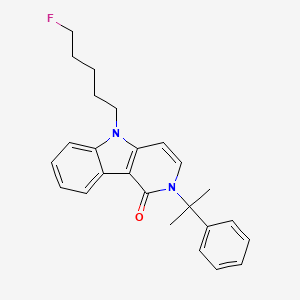
![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)
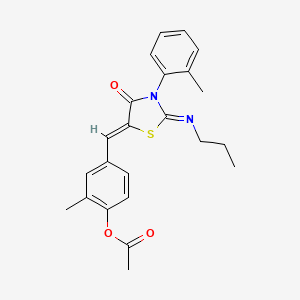
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride](/img/structure/B3026182.png)

